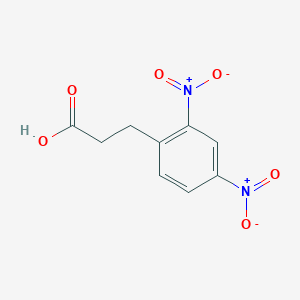

3-(2,4-dinitrophenyl)propanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dinitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c12-9(13)4-2-6-1-3-7(10(14)15)5-8(6)11(16)17/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGXPGVYYHJEBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372813 | |

| Record name | 3-(2,4-dinitrophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90417-95-1 | |

| Record name | 3-(2,4-dinitrophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 2,4 Dinitrophenyl Propanoic Acid

Direct Synthesis Approaches

Direct synthesis methods provide efficient pathways to construct the 3-(2,4-dinitrophenyl)propanoic acid molecule. These methods often involve forming the key carbon-nitrogen bond or building the propanoic acid side chain on a pre-existing dinitrophenyl moiety.

Nucleophilic Aromatic Substitution Reactions in the Formation of Dinitrophenyl-Propanoic Acid Linkages

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of this compound. This reaction class leverages the electron-deficient nature of the dinitrophenyl ring, which is activated towards attack by nucleophiles due to the strong electron-withdrawing nitro groups.

A prominent example of the SNAr approach is the reaction between beta-alanine (B559535) (β-alanine) and 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. wikipedia.org In this reaction, the amino group of β-alanine acts as the nucleophile, attacking the carbon atom bearing the fluorine atom on the dinitrobenzene ring. The fluorine atom is an excellent leaving group, facilitating the formation of a stable dinitrophenyl-amino acid derivative. wikipedia.orgresearchgate.net This method is analogous to the well-established Sanger method for N-terminal amino acid analysis. wikipedia.org

The efficiency of the SNAr reaction between β-alanine and FDNB is highly dependent on the reaction conditions.

Temperature: The reaction rate is generally increased at higher temperatures. However, excessively high temperatures can lead to side reactions and decomposition of the starting materials or product. Studies on similar SNAr reactions show that a controlled temperature, often moderately above room temperature, provides a balance between reaction rate and product purity. nih.gov

Solvent Systems: The choice of solvent plays a critical role in the reaction's success. Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are often employed as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. rsc.org In some cases, aqueous or mixed aqueous-organic solvent systems are used, often with a base to deprotonate the amino group of β-alanine, increasing its nucleophilicity. nih.gov The pH of the reaction medium is a crucial parameter, with a slightly basic pH often favoring the reaction by ensuring the amino group is in its more nucleophilic free base form. nih.gov

Catalysis: While the reaction between FDNB and amines is often uncatalyzed, base catalysis can be observed, particularly in certain solvents. rsc.org The base assists in the deprotonation of the attacking amine and can also facilitate the removal of the proton in the intermediate, although the uncatalyzed pathway is also significant. rsc.org

Table 1: Factors Influencing the Nucleophilic Aromatic Substitution Reaction

| Parameter | Effect on Reaction | Typical Conditions |

| Temperature | Increased rate with temperature, but potential for side reactions. | Moderately elevated temperatures (e.g., 40-60 °C). |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) stabilize the intermediate. Aqueous systems with base are also common. | DMSO, DMF, Acetonitrile (B52724), or aqueous buffers. rsc.org |

| pH/Base | A slightly basic pH increases the nucleophilicity of the amine. | pH 8-9 in aqueous systems, or use of a non-nucleophilic base. nih.gov |

| Leaving Group | Fluorine is a highly effective leaving group in SNAr reactions. | 1-Fluoro-2,4-dinitrobenzene is a common reactant. wikipedia.org |

Condensation and Coupling Reactions for Propanoic Acid Derivatives

Alternative synthetic routes can involve condensation reactions. For instance, a Knoevenagel condensation between 2,4-dinitrobenzaldehyde (B114715) and a compound containing an active methylene (B1212753) group, such as malonic acid or Meldrum's acid, could yield a dinitrophenyl-substituted acrylic acid derivative. researchgate.netbirmingham.ac.ukdoaj.org Subsequent reduction of the carbon-carbon double bond would then lead to the desired propanoic acid structure.

Another approach involves coupling reactions. For example, a Heck-type coupling reaction could potentially be used to form the carbon-carbon bond between a dinitrophenyl halide and an appropriate propanoic acid precursor. researchgate.net

Esterification and Hydrolysis Pathways for Carboxylic Acid Functionality

In many synthetic schemes, it is advantageous to protect the carboxylic acid functionality as an ester. This prevents the acidic proton from interfering with base-catalyzed reactions or a Grignard reagent. ncert.nic.in The synthesis can proceed using a β-alanine ester instead of the free acid. Once the dinitrophenyl group is attached, the ester can be hydrolyzed back to the carboxylic acid. chegg.com

Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for forming the ester. masterorganicchemistry.com The reverse reaction, acid-catalyzed ester hydrolysis, can be used for deprotection by treating the ester with excess water and an acid catalyst. chegg.commasterorganicchemistry.com

Stereoselective Synthesis of Enantiomers (if applicable to this compound)

This compound itself is an achiral molecule as it does not possess a stereocenter. Therefore, stereoselective synthesis to produce specific enantiomers is not applicable to this particular compound. However, if a substituent were introduced at the α or β position of the propanoic acid chain, a chiral center would be created. In such cases, stereoselective synthetic methods, such as those employing chiral auxiliaries (e.g., Evans chemistry) or asymmetric catalysis, would be necessary to obtain enantiomerically pure products. nih.govresearchgate.netelsevierpure.com

Precursor-Based Synthetic Strategies

The synthesis of this compound can be approached from several different starting points, primarily leveraging dinitro-substituted aromatic compounds or building the dinitrophenyl moiety onto a propanoic acid precursor.

Utilizing 2,4-Dinitrobenzoic Acid Derivatives in Synthetic Routes

One common strategy involves derivatives of 2,4-dinitrobenzoic acid. For instance, a patented process describes the synthesis of related compounds, such as 3-(5-substituted-oxy-2,4-dinitrophenyl)-2-oxo-propionic acid esters, which are intermediates in the production of Pyrroloquinoline quinone (PQQ). google.com This method highlights the reaction of a 2,4-dinitro-phenyl derivative with other reagents to build the propionic acid side chain. google.com While not a direct synthesis of this compound, the methodology of using a dinitrophenyl precursor is a key takeaway.

Incorporating Substituted Benzaldehydes and Hydrazines

A widely used method for identifying aldehydes and ketones involves their reaction with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) to form 2,4-dinitrophenylhydrazones. youtube.comncert.nic.in This reaction, while primarily for characterization, underscores the reactivity of the dinitrophenyl hydrazine (B178648) group. youtube.com

A related synthetic approach can be envisioned where a substituted benzaldehyde, such as 2,4-dinitrobenzaldehyde, undergoes a condensation reaction. For example, a general method for synthesizing β-amino acids involves the reaction of an aldehyde with malonic acid and ammonium (B1175870) acetate. chemicalbook.com Applying this to 2-nitrobenzaldehyde (B1664092) yields 3-amino-3-(2-nitrophenyl)propanoic acid. chemicalbook.com A similar pathway using 2,4-dinitrobenzaldehyde could theoretically produce the target compound.

The synthesis of 2,4-dinitrophenylhydrazine itself often starts from chlorobenzene, which is first nitrated to 2,4-dinitrochlorobenzene and then reacted with hydrazine hydrate (B1144303). youtube.com

Exploring Alternative Starting Materials for the Propanoic Acid Moiety

The propanoic acid portion of the molecule can be introduced through various precursors. The Knoevenagel or Doebner modification of the Knoevenagel condensation, which involves reacting an aldehyde or ketone with a compound containing an active methylene group like malonic acid, is a classic method for forming carbon-carbon bonds and introducing the carboxylic acid function. chemicalbook.commdpi.com

Another approach involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, 3-aroylprop-2-enoic acids can react with aromatic hydrocarbons in a Friedel-Crafts reaction, demonstrating the reactivity of the propanoic acid backbone. researchgate.net The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes is another example of building upon a propanoic acid precursor. mdpi.com

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes not only high yields but also environmentally friendly processes. This has led to the development of new techniques and catalysts for synthesizing compounds like this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. wisdomlib.orgrsc.orgarkat-usa.orgrsc.org This technique has been successfully applied to the synthesis of various dinitrophenyl derivatives and other heterocyclic compounds.

For example, the synthesis of 1-(2,4-dinitrophenyl)-3,5-diphenyl pyrazole (B372694) was achieved using microwave irradiation, which significantly streamlined the reaction. wisdomlib.org Similarly, microwave-assisted synthesis of 3,5-dinitrobenzoates of alcohols directly from the alcohol and 3,5-dinitrobenzoic acid in the presence of concentrated sulfuric acid has been reported as a green alternative to traditional methods. researchgate.net These examples strongly suggest that a similar microwave-assisted approach could be developed for the efficient synthesis of this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes wisdomlib.orgarkat-usa.org |

| Yield | Often lower | Generally higher rsc.orgarkat-usa.org |

| Byproducts | More likely | Fewer arkat-usa.org |

| Energy Consumption | Higher | Lower |

Catalyst Development for Enhanced Reaction Efficiency

The choice of catalyst is crucial for optimizing synthetic reactions. In the context of dinitrophenyl compounds, various catalysts have been explored to improve reaction efficiency and selectivity. For instance, in the hydrogenation of 2,4-dinitrotoluene, palladium supported on nickel ferrite (B1171679) (Pd/NiFe2O4) and platinum on zirconium oxide (Pt/ZrO2) have shown high catalytic performance. mdpi.com

Acid catalysts, such as concentrated hydrochloric acid or sulfuric acid, are often used in condensation reactions involving dinitrophenylhydrazine. youtube.comwisdomlib.org The development of solid acid catalysts, like Amberlyst-15 or zeolites, offers advantages in terms of reusability and reduced environmental impact. rsc.org For instance, Amberlyst-15 was found to be a highly active catalyst in the microwave-assisted synthesis of coumarin (B35378) derivatives. rsc.org The exploration of such novel catalytic systems could lead to more efficient and sustainable synthetic routes for this compound.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dinitrobenzoic Acid |

| 3-(5-substituted-oxy-2,4-dinitrophenyl)-2-oxo-propionic acid ester |

| Pyrroloquinoline quinone (PQQ) |

| 2,4-Dinitrophenylhydrazine (Brady's reagent) |

| 2,4-Dinitrophenylhydrazone |

| 2,4-Dinitrobenzaldehyde |

| Malonic acid |

| Ammonium acetate |

| 3-Amino-3-(2-nitrophenyl)propanoic acid |

| 2-Nitrobenzaldehyde |

| Chlorobenzene |

| 2,4-Dinitrochlorobenzene |

| Hydrazine hydrate |

| 3-Aroylprop-2-enoic acid |

| 3-Aryl-3-(furan-2-yl)propanoic acid |

| 3-(Furan-2-yl)propenoic acid |

| 1-(2,4-Dinitrophenyl)-3,5-diphenyl pyrazole |

| 3,5-Dinitrobenzoic acid |

| Concentrated sulfuric acid |

| Palladium on nickel ferrite (Pd/NiFe2O4) |

| Platinum on zirconium oxide (Pt/ZrO2) |

| 2,4-Dinitrotoluene |

| Concentrated hydrochloric acid |

| Amberlyst-15 |

| Zeolite |

Solvent-Free or Reduced-Solvent Reaction Systems

The development of solvent-free or reduced-solvent reaction systems represents a significant advancement in green chemistry, aiming to minimize the environmental impact of chemical processes. While specific research detailing a solvent-free synthesis for this compound is not extensively documented, the principles can be inferred from similar reactions. For instance, solvent-free methods have been successfully applied to other complex organic syntheses, such as the Baker-Venkataraman rearrangement to produce 1-(2,4-dihydroxyphenyl)-3-aryl-propane-1,3-diones. bas.bg This process involves the grinding of reactants with a solid base like potassium hydroxide (B78521) at room temperature, thereby eliminating the need for hazardous organic solvents. bas.bg

Theoretically, a similar mechanochemical approach could be adapted for the synthesis of dinitrophenyl-alkanoic acids, potentially through a Michael addition of a malonic ester to 1-chloro-2,4-dinitrobenzene (B32670) followed by hydrolysis and decarboxylation under solvent-free conditions. Such methods are noted for being eco-friendly and highly efficient. bas.bg Reduced-solvent systems often utilize water or a minimal amount of a high-boiling point solvent to facilitate the reaction. For example, the synthesis of related 2-arylpropionic acids has been achieved in mixtures of dimethyl sulfoxide and water. google.com These approaches highlight a trend towards more sustainable synthetic routes that could be applicable to this compound.

Solid-Phase Synthesis Applications

Solid-phase synthesis is a powerful technique that facilitates the creation of complex molecules and libraries of compounds by anchoring a starting material to a solid support. 3-(Aryl)propanoic acid derivatives, including those with dinitrophenyl moieties, have been utilized in this context, particularly as specialized linkers.

A notable application is the synthesis of photocleavable linkers for solid-phase peptide synthesis. researchgate.netresearchgate.net For example, a derivative, N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, has been synthesized and employed for this purpose. researchgate.net This linker remains stable under standard peptide synthesis conditions but can be cleaved upon UV irradiation (e.g., at 365 nm), allowing for the release of the synthesized peptide from the solid support with high efficiency. researchgate.net

The general strategy for such solid-phase applications involves several key steps:

Attachment: The propanoic acid-based linker is covalently attached to a resin, often a polystyrene-based support like Merrifield resin. mdpi.comlsu.edu

Synthesis: The desired molecule (e.g., a peptide chain) is synthesized step-by-step on the free end of the linker. lsu.edu

Cleavage: The final product is cleaved from the resin under specific conditions that are determined by the nature of the linker. For the nitrophenyl-containing photocleavable linkers, this is achieved with UV light. researchgate.net

This methodology offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification processes, as excess reagents and by-products can be removed by simple filtration. lsu.edu

Reaction Mechanisms and Kinetics of Formation

The formation of compounds containing the 2,4-dinitrophenyl group typically involves nucleophilic aromatic substitution (SNAr), a cornerstone reaction in organic chemistry.

Detailed Mechanistic Elucidation of Key Reaction Steps

The synthesis of a this compound derivative would likely proceed via the SNAr reaction of a nucleophile with a 2,4-dinitrobenzene derivative, such as 1-chloro-2,4-dinitrobenzene. The mechanism of this reaction is well-established and involves a two-step process:

Nucleophilic Attack: A nucleophile, which could be the carbanion derived from a propanoic acid precursor like diethyl malonate, attacks the electron-deficient C1 carbon of the 2,4-dinitrobenzene ring. This carbon is activated by the strong electron-withdrawing effects of the two nitro groups. This step leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. ncert.nic.in

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a chloride ion). This step is typically fast.

In reactions involving ester precursors, subsequent hydrolysis and decarboxylation steps would be necessary to yield the final propanoic acid.

Kinetic Studies of Formation Rates and Rate-Determining Steps

Kinetic studies of SNAr reactions involving 2,4-dinitrobenzene derivatives reveal that the rate-determining step can vary depending on the specific reactants and conditions.

In many cases, the initial nucleophilic attack and formation of the zwitterionic Meisenheimer complex is the rate-determining step. researchgate.net

However, in other systems, particularly with highly basic leaving groups, the departure of the leaving group can become the rate-limiting factor. researchgate.net

For instance, in the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine in various solvents, the formation of the intermediate is rate-determining. researchgate.net In contrast, for other 2,4-dinitrophenyl derivatives with different leaving groups in DMSO, the departure of the leaving group controls the reaction rate. researchgate.net The reaction rates are typically determined by monitoring the change in absorbance of the reactants or products over time using UV-Vis spectroscopy. The data is then used to calculate pseudo-first-order rate constants (k). researchgate.net

Influence of Substituents on Reaction Mechanism and Rate

Substituents on both the nucleophile and the aromatic ring can significantly influence the reaction mechanism and rate. In the context of forming this compound, this primarily relates to the leaving group on the dinitrophenyl ring and any substituents on the propanoic acid precursor.

Studies on the acyl transfer reactions of 2,4-dinitrophenyl esters provide valuable insights into these effects. The electronic nature of substituents on the acyl group (the non-leaving group in these ester reactions) strongly affects the reaction rate. mdpi.com This relationship is often quantified using the Hammett equation :

log(k/k0) = ρσ

Where:

k is the rate constant for the substituted reactant.

k0 is the rate constant for the unsubstituted reactant.

σ is the substituent constant, which reflects the electronic properties of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

For the reaction of substituted 2,4-dinitrophenyl furoates with various nucleophiles, large positive ρ values (ranging from 3.18 to 3.56) were observed. mdpi.com This indicates that electron-withdrawing substituents on the acyl group significantly accelerate the reaction by stabilizing the developing negative charge in the transition state. mdpi.com

Similarly, the nature of the leaving group from the dinitrophenyl ring has a profound impact. A study on the reaction of various 2,4-dinitrobenzene derivatives with hydrazine found that the reaction rate depends on the basicity and steric hindrance of the leaving group. researchgate.net A lower basicity of the leaving group generally leads to a faster reaction. The Brønsted-type plot for this reaction yielded a low βlg (leaving group) value of -0.18, suggesting that the bond to the nucleophile is substantially formed in the transition state before the bond to the leaving group begins to break significantly. researchgate.net

Derivatization Strategies and Chemical Transformations of 3 2,4 Dinitrophenyl Propanoic Acid

Carboxylic Acid Derivatizations

The carboxylic acid moiety is a primary site for chemical modification, enabling the synthesis of esters, amides, and hydrazides. These derivatives often exhibit improved spectroscopic and chromatographic properties, facilitating their detection and quantification.

Esterification and Amidation for Spectroscopic and Chromatographic Applications

Esterification of carboxylic acids, including propanoic acid derivatives, is a fundamental reaction often catalyzed by acids like sulfuric acid. ceon.rssapub.orgiajpr.com This process involves reacting the carboxylic acid with an alcohol to form an ester and water. iajpr.com The rate and yield of esterification can be influenced by factors such as the structure of the alcohol, the molar ratio of reactants, and temperature. ceon.rsresearchgate.net For instance, the reactivity of alcohols in esterification with propanoic acid follows the descending order: 1-butanol (B46404) > 1-propanol (B7761284) > ethanol (B145695) > 2-propanol. researchgate.net Ester derivatives are often synthesized to enhance their volatility for gas chromatography or to introduce a chromophore for UV-visible spectroscopic detection. sapub.org

Amidation, the reaction of a carboxylic acid with an amine to form an amide, is another key derivatization strategy. Amide derivatives are frequently used in chromatography to improve separation and detection.

The resulting ester and amide derivatives can be purified using techniques like column chromatography and characterized by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. sapub.org

Interactive Table: Factors Influencing Esterification of Propanoic Acid Below is a summary of how different parameters can affect the esterification process.

| Parameter | Effect on Reaction Rate & Yield | Notes |

| Alcohol Structure | Primary alcohols react faster than secondary alcohols. researchgate.net | Steric hindrance around the hydroxyl group can slow down the reaction. |

| Reactant Molar Ratio | Increasing the alcohol-to-acid ratio generally increases the yield. ceon.rsresearchgate.net | This shifts the equilibrium towards the product side. |

| Temperature | Higher temperatures typically increase the reaction rate and yield. ceon.rs | A balance must be struck to avoid side reactions or degradation. |

| Catalyst | Acid catalysts like H2SO4 are commonly used to speed up the reaction. ceon.rssapub.orgiajpr.com | The amount of catalyst can influence the reaction rate. |

Formation of Carboxylic Acid Hydrazides and Their Derivatives

Carboxylic acid hydrazides are synthesized by reacting esters with hydrazine (B178648) hydrate (B1144303). nih.govnih.gov This reaction is a crucial step in creating a variety of derivatives with applications in bio-conjugation and analytical chemistry. researchgate.net

2,4-Dinitrophenylhydrazine (B122626) (DNPH) is a well-known reagent for the detection and characterization of aldehydes and ketones. ncert.nic.inpearson.com It reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone, which is typically a brightly colored solid (yellow, orange, or red). ncert.nic.in This reaction, known as Brady's test, is a classical qualitative test for carbonyl compounds. However, it's important to note that DNPH does not react with carboxylic acids to form hydrazones. quora.com

While 3-(2,4-dinitrophenyl)propanoic acid itself does not directly react with DNPH in the same manner as a carbonyl compound, its hydrazide derivative can participate in further reactions. Carboxylic acid 2,4-dinitrophenylhydrazides can be formed and have been shown to have excellent thermal stability and can be separated by high-performance liquid chromatography (HPLC). acs.org

The synthesis of thioether derivatives represents another avenue for modifying this compound. For example, a related synthesis involves the reaction of aromatic thiophenol compounds with acrylic acid to produce aromatic thiopropionic acids, which can then be cyclized. This highlights the reactivity of the propanoic acid backbone in forming new carbon-sulfur bonds.

Charge Reversal Derivatization for Enhanced Mass Spectrometry

For enhanced detection in mass spectrometry (MS), particularly with electrospray ionization (ESI), derivatization strategies are often employed to introduce a permanent charge or a readily ionizable group onto the analyte molecule. nih.gov This is especially useful for carboxylic acids, which may not ionize efficiently in the positive ion mode.

Charge-reversal derivatization involves converting the acidic carboxyl group into a derivative with a basic, positively charged center. This significantly improves the sensitivity of detection in positive-ion ESI-MS. Reagents containing a pyridine (B92270) or picolylamine group have been successfully used for this purpose, leading to a substantial increase in detection response (9 to 158-fold) and enabling detection at the low femtomole level. nih.gov Another approach involves using reagents with a triphenylphosphine (B44618) structure, which carries a permanent positive charge, for the derivatization of biomolecules. nih.gov This strategy allows for highly sensitive detection in the selected reaction monitoring (SRM) mode of tandem mass spectrometry. nih.gov

Interactive Table: Derivatization Reagents for Enhanced MS Detection of Carboxylic Acids The following table summarizes reagents used to improve the detection of carboxylic acids in mass spectrometry.

| Derivatizing Reagent | Functional Group Introduced | Advantage in MS |

| 2-Hydrazinopyridine (HP) nih.gov | Pyridine | Introduces a readily protonated nitrogen, enhancing positive ion mode detection. nih.gov |

| 2-Picolylamine (PA) nih.gov | Picolylamine | Similar to HP, provides a basic site for efficient protonation. nih.gov |

| Triphenylphosphine (TPP) based reagents nih.gov | Triphenylphosphonium | Introduces a permanent positive charge, leading to high ionization efficiency. nih.gov |

Aromatic Ring Modifications

The dinitrophenyl ring of this compound is susceptible to modification, primarily through nucleophilic aromatic substitution and reduction of the nitro groups. The electron-withdrawing nature of the two nitro groups and the carboxylic acid side chain makes the aromatic ring electron-deficient and thus activated towards nucleophilic attack.

Electron-withdrawing groups like nitro groups typically direct incoming electrophiles to the meta position. However, they strongly activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro groups.

A key transformation of the nitroaromatic system is the reduction of the nitro groups to amino groups. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂ with a catalyst) or metals in acidic conditions. msu.edumsu.edu This conversion transforms the electron-withdrawing nitro groups into electron-donating amino groups, which significantly alters the chemical properties of the aromatic ring. These amino groups are ortho, para-directing for subsequent electrophilic aromatic substitution reactions. msu.edu

Electrophilic Aromatic Substitution Reactions on the Dinitrophenyl Moiety

The dinitrophenyl group in this compound is heavily deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the two nitro groups. These groups direct incoming electrophiles to the meta positions relative to themselves. However, the existing substitution pattern of the aromatic ring leaves only the positions ortho and para to the propanoic acid side chain available for substitution. The activating effect of the alkyl side chain is generally insufficient to overcome the deactivating effect of the nitro groups, making further electrophilic substitution on the aromatic ring challenging under standard conditions.

Reduction of Nitro Groups to Amino Functions

The nitro groups of the dinitrophenyl moiety are readily susceptible to reduction, which can be achieved with varying degrees of selectivity to yield monoamino or diamino derivatives. The choice of reducing agent and reaction conditions plays a pivotal role in determining the final product.

Selective reduction of one nitro group is often desired. In dinitro- and trinitro-phenols and their ethers, a nitro group ortho to the hydroxy or alkoxy group is preferentially reduced. stackexchange.comechemi.com For substituted dinitro- and trinitro-benzenes, the least hindered nitro group is typically reduced first. stackexchange.comechemi.com In the case of dinitroaniline derivatives, the nitro group ortho to the amino group is preferentially reduced. stackexchange.comechemi.com

Common reagents for the partial reduction of dinitroarenes include sodium sulfide (B99878) under alkaline conditions (Zinin reduction) or tin(II) chloride in an acidic medium. oup.com Hydrazine hydrate in the presence of a catalyst like Raney nickel has also been shown to be effective for the partial reduction of dinitroarenes, often providing excellent yields. oup.com For instance, 1,3-dinitrobenzene (B52904) can be reduced to m-nitroaniline in over 90% yield using hydrazine hydrate and Raney nickel. oup.com Another approach involves using zinc or magnesium powder with hydrazine glyoxylate, which can selectively reduce the nitro group in the presence of other reducible functionalities like carboxylic acids. niscpr.res.in

Complete reduction of both nitro groups to form the corresponding diamino compound can be achieved using more forceful reducing conditions, such as catalytic hydrogenation with catalysts like palladium or platinum. niscpr.res.in

Halogenation and Alkylation of the Aromatic Ring

Direct halogenation or alkylation of the highly deactivated dinitrophenyl ring of this compound via electrophilic aromatic substitution is generally not feasible. However, nucleophilic aromatic substitution (SNAr) reactions provide a viable alternative for introducing substituents. The electron-withdrawing nitro groups strongly activate the ring towards nucleophilic attack, particularly at the positions ortho and para to them. scribd.com

For example, in related 2,4-dinitrobenzene derivatives, a leaving group such as a halide can be displaced by a nucleophile. scribd.com While this compound itself doesn't have a leaving group, this principle can be applied to its precursors or derivatives.

Side Chain Functionalization

The propanoic acid side chain of this compound offers additional sites for chemical modification at the alpha and beta carbons.

Alpha-Carbon Functionalization Reactions

The alpha-carbon of 2,4-dinitrophenylacetic acid, a closely related compound, can be a site for reactions. thermofisher.comnih.govsapub.org While specific research on the alpha-carbon functionalization of this compound is not detailed in the provided results, general reactions applicable to carboxylic acids can be considered. For instance, the alpha-carbon can potentially be halogenated under specific conditions, followed by nucleophilic substitution to introduce various functional groups.

Beta-Carbon Functionalization Reactions

Formation of Metal Complexes and Schiff Bases

The functional groups present in this compound and its derivatives allow for the formation of various coordination compounds.

The carboxylic acid group can coordinate with metal ions. More significantly, the amino groups, formed upon reduction of the nitro groups, are excellent ligands for metal ions, leading to the formation of stable metal complexes.

Furthermore, the amino derivatives can readily react with aldehydes and ketones to form Schiff bases (imines). ncert.nic.in These Schiff bases, containing the C=N double bond, are versatile intermediates in organic synthesis and can also act as ligands for metal ions, forming a wide array of metal complexes. The reaction of 2,4-dinitrophenylhydrazine (a related compound) with carbonyl compounds to form 2,4-dinitrophenylhydrazones is a classic example of this type of reaction, widely used for the characterization of aldehydes and ketones. ncert.nic.inyoutube.comorgsyn.orgacs.orgresearchgate.net Carboxylic acids themselves can react with 2,4-dinitrophenylhydrazine to form the corresponding 2,4-dinitrophenylhydrazides. acs.org

Ligand Properties of this compound

A detailed analysis of the ligand properties of this compound, including its coordination modes, donor atoms, and the electronic and steric effects of the dinitrophenyl group on metal-ligand interactions, cannot be provided due to a lack of specific studies.

Synthesis and Characterization of Metal Complexes

There is no available literature detailing the synthesis of metal complexes using this compound as a ligand. As such, information on reaction conditions, isolation techniques, and the characterization of any resulting complexes using methods such as X-ray crystallography, spectroscopy (IR, UV-Vis, NMR), and elemental analysis is not available.

Applications in Coordination Chemistry

Without synthesized and characterized metal complexes of this compound, there is no basis to discuss their potential applications in areas such as catalysis, materials science, or as models for biological systems.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for separating 3-(2,4-dinitrophenyl)propanoic acid from complex mixtures, allowing for its accurate measurement. Various chromatographic methods, each with distinct advantages, can be employed.

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of this compound. The inherent dinitrophenyl group in the molecule is a strong chromophore, making it readily detectable by UV/Vis (Ultraviolet-Visible) or DAD (Diode-Array) detectors.

The principle involves injecting a liquid sample into a column packed with a stationary phase, typically a C18 material. A mobile phase, commonly a mixture of acetonitrile (B52724) and an acidic aqueous buffer, carries the sample through the column. nih.gov The components of the sample separate based on their differential interactions with the stationary and mobile phases. For this compound, its retention time is a key identifier.

A DAD detector offers a significant advantage over a standard UV/Vis detector by capturing the entire UV-Vis spectrum for each point in the chromatogram. This provides not only quantitative data but also qualitative spectral information that can help confirm the identity and purity of the analyte peak. chromatographyonline.commdpi.com The maximum absorption wavelength for dinitrophenyl derivatives is typically around 360 nm. chromatographyonline.com Method validation often demonstrates good linearity, with regression coefficients (r²) exceeding 0.99, and low limits of detection (LOD) and quantification (LOQ), making it a robust technique. nih.govmdpi.com

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water (with acid, e.g., phosphoric acid) gradient | chromatographyonline.comresearchgate.net |

| Detection Wavelength | ~360-365 nm for dinitrophenyl derivatives | chromatographyonline.comresearchgate.net |

| LOD | 0.07-0.49 mg/L (for analogous compounds) | nih.gov |

| Linearity (r²) | >0.998 | nih.gov |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the polar nature of its carboxylic acid group. These properties can lead to poor peak shape and thermal degradation in the GC inlet and column. gcms.cz To overcome these issues, a derivatization step is essential. gcms.cz

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. gcms.cz For a carboxylic acid like this compound, common strategies include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst to form a more volatile ester.

Silylation: Reacting the acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the acidic proton with a nonpolar trimethylsilyl (B98337) (TMS) group. researchgate.net

Once derivatized, the resulting compound can be readily separated on a standard nonpolar GC column and detected, most commonly by a Flame Ionization Detector (FID) or a mass spectrometer (MS). cerealsgrains.orgnih.gov

| Derivatization Strategy | Reagent Example | Purpose | Reference |

|---|---|---|---|

| Esterification | Methanol with HCl or BF₃ | Forms a volatile methyl ester. | gcms.cz |

| Silylation | BSTFA or MSTFA | Forms a thermally stable trimethylsilyl (TMS) ester. | gcms.czresearchgate.net |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Forms a PFB-ester suitable for Electron Capture Detection (ECD). | gcms.cz |

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Tandem Mass Spectrometry (LC-MS/MS) represent the gold standard for sensitive and highly selective quantification. These techniques couple the separation power of HPLC with the mass-resolving capability of a mass spectrometer. digitellinc.com

In an LC-MS/MS system, the analyte is first separated by LC and then introduced into an ion source, typically Electrospray Ionization (ESI), where it is charged. The resulting ion is selected in the first quadrupole of the mass spectrometer (precursor ion), fragmented in a collision cell, and specific fragment ions (product ions) are monitored in the second quadrupole. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from matrix components. nih.gov This is particularly valuable for complex samples. nih.gov The method's high sensitivity allows for detection at very low concentrations, often in the ng/mL to pg/mL range. nih.govnih.gov

Analyzing this compound in complex biological matrices such as plasma, urine, or tissue homogenates presents a significant challenge due to the presence of numerous interfering substances like proteins, salts, and other metabolites. nih.govresearchgate.net Extensive sample preparation is required prior to chromatographic analysis to remove these interferences and prevent contamination of the analytical system.

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the sample (e.g., plasma) to denature and precipitate proteins. nih.gov The supernatant, containing the analyte, is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases. It can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte from the liquid sample. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of solvent.

The choice of sample preparation is critical for achieving reliable and reproducible results in biological samples, with LC-MS/MS being the preferred detection method due to its inherent selectivity and sensitivity. nih.govresearchgate.net

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume, or size in solution. nrel.gov This technique is not typically used for the direct quantification of a small molecule like this compound. Instead, its utility lies in the characterization of highly complex mixtures, such as bio-oils derived from biomass pyrolysis or liquefaction. bohrium.comutwente.nl

Bio-oils are composed of thousands of different compounds with a wide range of molecular weights. bohrium.com GPC can be used to:

Determine the molecular weight distribution of the entire mixture. nrel.gov

Act as a preparative fractionation technique to separate the complex mixture into simpler fractions based on molecular size. utwente.nlresearchgate.net

If this compound were a component of such a mixture, GPC could be employed as an initial clean-up or fractionation step. The fraction corresponding to its molecular weight could then be collected and subjected to further analysis by a more specific technique like HPLC or GC-MS for identification and quantification.

Spectroscopic Techniques

While chromatography is used for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of the molecule. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the number and chemical environment of the carbon atoms.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the carboxylic acid O-H and C=O groups, as well as strong absorptions corresponding to the nitro (NO₂) groups on the aromatic ring.

Mass Spectrometry (MS): High-resolution mass spectrometry can provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint that is unique to the compound's structure.

Advanced Analytical Methodologies for the Detection and Quantification of this compound

The precise detection and quantification of this compound are crucial for its application in various scientific fields. A suite of advanced analytical techniques is employed for its structural elucidation and quantitative analysis, each providing unique insights into the molecule's characteristics. These methodologies range from spectroscopic techniques that probe the molecular structure and electronic properties to hyphenated methods that offer enhanced separation and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of a related compound, 2-(4-nitrophenyl)propionic acid, the chemical shifts provide valuable structural information. chemicalbook.com The ¹³C NMR spectrum of propanoic acid shows three distinct chemical shifts, corresponding to the three different carbon environments within the molecule. docbrown.info The chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of nearby atoms; carbons closer to the electronegative oxygen atoms of the carboxylic acid and nitro groups in this compound would be expected to show larger chemical shifts (downfield). docbrown.info

Table 1: Predicted ¹³C NMR Chemical Shifts for Propanoic Acid This table is based on data for propanoic acid and serves as a reference for predicting the spectrum of its dinitrophenyl derivative.

| Carbon Atom | Chemical Shift (ppm) |

| C1 (Carboxyl) | ~180 |

| C2 (Methylene adjacent to carboxyl) | ~28 |

| C3 (Methyl) | ~9 |

Data sourced from general principles of ¹³C NMR spectroscopy for carboxylic acids. docbrown.infohmdb.ca

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The spectrum of propanoic acid, a related compound, shows a very broad absorption band in the region of 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. docbrown.info The presence of the dinitrophenyl group in this compound would introduce strong absorption bands for the C=C stretching vibrations within the aromatic ring, typically in the 1600-1450 cm⁻¹ region. Furthermore, characteristic peaks for the nitro group (NO₂) would be expected.

Table 2: Characteristic FTIR Absorption Bands for Propanoic Acid This table provides a basis for interpreting the FTIR spectrum of this compound.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, strong stretching vibration |

| C=O (Carboxylic Acid) | ~1710 | Strong stretching vibration |

| C-O (Carboxylic Acid) | ~1240 | Stretching vibration |

| C-H (Alkyl) | 2990 - 2850 | Stretching vibrations |

Data sourced from typical infrared absorption frequencies for organic molecules. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. For this compound, the presence of the dinitrophenyl group, a strong chromophore, results in characteristic absorption bands.

The electronic transitions responsible for the absorption are typically π → π* and n → π* transitions. cutm.ac.inlibretexts.org The conjugated π-system of the dinitrophenyl ring and the non-bonding (n) electrons on the oxygen atoms of the nitro and carboxyl groups lead to these transitions. cutm.ac.inlibretexts.org The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity and the pH of the solution. tanta.edu.eg For instance, changes in pH can alter the ionization state of the carboxylic acid group, which in turn can affect the electronic structure and the UV-Vis spectrum. tanta.edu.eg

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the mass spectrum of a carboxylic acid like propanoic acid, the molecular ion peak ([M]⁺) is often observed. docbrown.infodocbrown.info

The fragmentation pattern provides valuable structural clues. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org For this compound, fragmentation would also be expected to occur at the bonds adjacent to the dinitrophenyl ring. The presence of the nitro groups would also influence the fragmentation pattern.

Table 3: Common Mass Spectral Fragments for Carboxylic Acids This table illustrates typical fragmentation patterns for carboxylic acids, which can be applied to the analysis of this compound.

| Fragment Ion | m/z | Description |

| [M]⁺ | Molecular Weight | Molecular ion |

| [M-17]⁺ | MW - 17 | Loss of OH radical |

| [M-45]⁺ | MW - 45 | Loss of COOH radical |

Data based on general fragmentation patterns of carboxylic acids. libretexts.orgyoutube.com

Fluorescence Spectroscopy in Renin Assay Development

The 2,4-dinitrophenyl (DNP) group plays a crucial role as a quencher in the development of fluorogenic substrates for the enzyme renin. nih.govnih.gov In these assays, a fluorescent molecule is linked to a peptide substrate that also contains a DNP group. nih.govnih.gov The DNP group effectively quenches the fluorescence of the nearby fluorophore through resonance energy transfer or a collisional mechanism. nih.gov

When the enzyme renin cleaves the peptide substrate, the fluorophore and the DNP quencher are separated, leading to a significant increase in fluorescence. nih.govnih.gov This change in fluorescence provides a highly sensitive method for measuring renin activity. nih.govnih.gov The development of these intramolecularly quenched fluorogenic substrates, often synthesized using solid-phase techniques, has greatly improved the sensitivity of renin assays, allowing for the evaluation of inhibitors at very low concentrations. nih.govnih.gov

Hyphenated Techniques and Advanced Sample Preparation

Solid-phase analytical derivatization (SPAD) is a sample preparation technique that combines extraction and derivatization into a single step. researchgate.net This method can be used to modify the structure of an analyte like this compound to enhance its detectability and improve its chromatographic properties. researchgate.net

In SPAD, a derivatizing reagent is immobilized on a solid support. researchgate.net When a sample containing the analyte is passed through the solid phase, the analyte is simultaneously extracted from the sample matrix and chemically modified. researchgate.net This technique offers several advantages, including reduced solvent consumption, faster reaction times, and increased sensitivity. researchgate.net For carboxylic acids, derivatization is often employed to convert them into more volatile or more easily detectable forms, for example, for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov

Hyphenated Techniques and Advanced Sample Preparation

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) in Sample Preparation

Sample preparation is a critical step in the analytical workflow, aiming to isolate and concentrate the analyte of interest from the sample matrix while removing interfering substances. For a compound like this compound, which possesses both a carboxylic acid group and nitroaromatic functionalities, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are viable and effective sample preparation strategies.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that functions on principles similar to column chromatography. It allows for the simplification of complex sample matrices, purification of target compounds, and concentration of analytes present at low levels. libretexts.org The choice of sorbent is paramount and depends on the physicochemical properties of the analyte. For this compound, its acidic nature and the presence of aromatic rings suggest the use of either reversed-phase or anion-exchange SPE cartridges.

In reversed-phase SPE, a nonpolar stationary phase (like C18-silica) is used. nih.gov To ensure retention of the acidic this compound, the pH of the sample should be adjusted to be at least two pH units below its pKa, ensuring it is in its neutral, protonated form. chromforum.org This enhances its interaction with the hydrophobic sorbent. After loading the sample, interferents can be washed away with a weak solvent, and the analyte can then be eluted with a stronger, less polar organic solvent. libretexts.org

Anion-exchange SPE presents another effective strategy. nih.gov Strong anion exchange (SAX) or weak anion exchange (WAX) sorbents can be employed. nih.govwaters.com For retention on an anion exchanger, the sample pH should be adjusted to be at least two pH units above the pKa of the carboxylic acid group, ensuring it is in its deprotonated, anionic form. rasayanjournal.co.in This allows for strong electrostatic interaction with the positively charged sorbent. Elution is typically achieved by using a solvent that neutralizes the charge on the analyte or the sorbent, or by introducing a counter-ion with a higher affinity for the sorbent. libretexts.org For instance, a weak anion exchange material with an aliphatic aminopropyl group has a pKa around 9.8 and should be used with samples at a pH at least 2 units below this value to ensure the sorbent is charged. nih.gov High extraction efficiencies, often between 90% and 100%, have been reported for many organic acids using anion exchange SPE. nih.gov

Liquid-Liquid Extraction (LLE)

LLE is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com The partitioning of the analyte between the two phases is governed by its distribution coefficient. For this compound, its acidic nature is a key factor in designing an effective LLE protocol.

By manipulating the pH of the aqueous phase, the ionization state of the carboxylic acid group can be controlled, thereby altering its solubility. In an acidic aqueous solution (pH < pKa), the carboxylic acid will be protonated and thus more soluble in a nonpolar organic solvent like diethyl ether or ethyl acetate. youtube.com Conversely, in a basic aqueous solution (pH > pKa), the carboxylic acid will be deprotonated to form a carboxylate salt, which is more soluble in the aqueous phase. youtube.com This principle allows for the selective extraction of this compound from neutral or basic impurities, or vice versa. For instance, a mixture containing an acidic compound can be treated with an aqueous base to pull the deprotonated acid into the aqueous layer, leaving neutral and basic compounds in the organic layer. core.ac.uk Subsequent acidification of the aqueous layer will re-protonate the acid, allowing it to be extracted back into a fresh portion of organic solvent. youtube.com

The choice of organic solvent is also critical. Solvents like chloroform, ethyl acetate, and hexane (B92381) are commonly used in LLE due to their immiscibility with water and their ability to dissolve a wide range of organic compounds. tandfonline.com

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Principle | Partitioning between a solid sorbent and a liquid mobile phase. libretexts.org | Partitioning between two immiscible liquid phases. youtube.com |

| Selectivity | High, tunable by sorbent and solvent choice. libretexts.org | Moderate, primarily based on polarity and acidity/basicity. youtube.com |

| Sorbent/Solvent | Reversed-phase (e.g., C18), Anion-exchange (e.g., QMA). nih.govnih.gov | Diethyl ether, Ethyl acetate, Hexane. tandfonline.com |

| pH Control | Critical for retention and elution of acidic analytes. chromforum.org | Key for controlling the ionization and partitioning of the analyte. core.ac.uk |

| Typical Application | Purification and concentration from complex matrices. libretexts.org | Separation from compounds with different acid-base properties. core.ac.uk |

Microextraction Techniques

In recent years, there has been a significant trend towards the miniaturization of sample preparation techniques, leading to the development of various microextraction methods. These techniques offer several advantages, including reduced solvent consumption, lower costs, and often faster extraction times. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a miniaturized version of LLE that was introduced in 2006. nih.gov It is based on the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. nih.gov This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, providing a very large surface area for rapid mass transfer of the analyte. researchgate.net After a short extraction time, the mixture is centrifuged to separate the extraction solvent, which is then collected for analysis. youtube.com

For acidic analytes like this compound, the pH of the sample solution is a critical parameter. The extraction of acidic herbicides has been successfully performed using a combination of vortex-assisted LLE and DLLME, where the analytes were first deprotonated with a sodium hydroxide (B78521) solution, which also acted as a dispersive solvent in the subsequent microextraction step after pH adjustment with acetic acid. tandfonline.com The choice of extraction solvent is typically a water-immiscible organic solvent with a higher density than water, such as chlorinated solvents, although low-density solvents can also be used. researchgate.net The disperser solvent, often acetone (B3395972) or acetonitrile, must be miscible with both the extraction solvent and the aqueous sample. researchgate.net DLLME has been shown to provide high enrichment factors and extraction recoveries, with reported recoveries for acidic herbicides ranging from 74% to 91%. tandfonline.com

Other microextraction techniques that could be applicable include hollow fiber liquid-phase microextraction (HF-LPME) and single-drop microextraction (SDME). core.ac.ukmdpi.com HF-LPME utilizes a porous hollow fiber to contain the extraction solvent, which can be an organic solvent or an aqueous solution, allowing for the extraction of analytes from a sample solution into the lumen of the fiber. researchgate.net This technique has been successfully applied to the determination of dinitrophenolic compounds in water samples. nih.gov

| Technique | Principle | Typical Solvents | Key Parameters | Reported Application |

| DLLME | Rapid partitioning into fine droplets of an extraction solvent dispersed in the sample. nih.gov | Extraction: Dichloromethane, Chlorinated solvents. Disperser: Acetone, Acetonitrile. tandfonline.comresearchgate.net | pH, type and volume of extraction and disperser solvents. tandfonline.com | Acidic herbicides in edible oils. tandfonline.com |

| HF-LPME | Extraction through a solvent-impregnated porous hollow fiber. researchgate.net | Organic solvents (e.g., 1-octanol), aqueous solutions. researchgate.net | pH of donor and acceptor phases, extraction time, organic solvent. researchgate.net | Dinitrophenolic compounds in water. nih.gov |

| SDME | Extraction into a single microdrop of solvent suspended from a syringe needle. mdpi.com | Organic solvents immiscible with the sample matrix. | Drop volume, stirring speed, extraction time. | Acidic and basic analytes. nih.gov |

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of electroactive compounds like this compound. The presence of reducible nitro groups on the aromatic ring makes this compound particularly amenable to electrochemical analysis, primarily through techniques like voltammetry. rasayanjournal.co.innumberanalytics.com

The electrochemical reduction of nitroaromatic compounds on various electrode surfaces has been extensively studied. rasayanjournal.co.innih.gov The reduction process is typically irreversible and diffusion-controlled. rasayanjournal.co.in For nitrobenzoic acids, cyclic voltammetry studies have shown that the peak potential shifts towards more negative values with increasing pH, indicating that the reduction process is pH-dependent. rasayanjournal.co.in

Various modified electrodes have been developed to enhance the sensitivity and selectivity of the detection of nitroaromatic compounds. For instance, a disposable electrochemical sensor using a preanodized screen-printed carbon electrode has been reported for the determination of various nitroaromatic compounds, with a detection limit of 0.42 µM for chloramphenicol. nih.govacs.org Another study reported the use of an electrochemically activated carbon-fiber microelectrode for the rapid detection of nitroaromatic explosives, achieving a detection limit of approximately 0.03 µg/mL for all tested compounds. nih.gov

The table below summarizes the performance of some electrochemical sensors developed for the detection of related nitroaromatic compounds. While these were not specifically for this compound, the data provides a strong indication of the expected performance for its electrochemical detection.

| Analyte | Electrode | Technique | Linear Range | Limit of Detection (LOD) | Reference |

| Nitroaromatic Explosives | Electrochemically activated carbon-fiber | Square-wave voltammetry | Not specified | ~0.03 µg/mL | nih.gov |

| Chloramphenicol | Preanodized screen-printed carbon electrode | Square-wave voltammetry | Up to 100 µM | 0.42 µM | nih.govacs.org |

| 4-Nitrophenol | SrTiO3/Ag/rGO composite modified SPCE | Linear sweep voltammetry | 0.1–1000 µM | 0.03 µM | nih.gov |

| Nitro-substituted benzamides | Pencil graphite (B72142) electrode | Differential pulse voltammetry | 0.5–100 µM | Not specified | tubitak.gov.tr |

| 1-Nitropyrene | Glassy carbon paste electrode | Differential pulse voltammetry | Not specified | 1x10⁻⁶ mol/L | nih.gov |

These electrochemical methods, particularly when combined with the advanced sample preparation techniques discussed above, provide powerful tools for the sensitive and selective analysis of this compound in various matrices.

Computational and Theoretical Studies of 3 2,4 Dinitrophenyl Propanoic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are a cornerstone of computational chemistry, offering a lens into the microscopic world of molecules. For a compound like 3-(2,4-dinitrophenyl)propanoic acid, these calculations would typically involve a multi-faceted approach to elucidate its structural and electronic characteristics.

Geometry Optimization and Electronic Structure Analysis

The foundational step in any quantum chemical study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. Following optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density which are crucial for understanding its chemical behavior.

Vibrational Frequencies and Spectroscopic Predictions

Theoretical vibrational analysis is a powerful tool for interpreting experimental spectroscopic data, such as that obtained from infrared (IR) and Raman spectroscopy. By calculating the vibrational frequencies, researchers can predict the characteristic peaks in a molecule's spectrum, assigning them to specific molecular motions like bond stretching and bending. This information is invaluable for the structural characterization of the compound.

HOMO-LUMO Analysis and Molecular Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to indicate regions that are electron-rich (typically colored red or yellow) and electron-poor (colored blue). This mapping is instrumental in predicting how a molecule will interact with other charged or polar species, identifying likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between orbitals, delocalization of electrons, and hyperconjugative interactions. This analysis offers a deeper understanding of the stability arising from these electronic effects and the nature of the chemical bonds present.

Molecular Dynamics Simulations

Beyond the static picture provided by quantum chemical calculations, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can be used to study conformational changes, interactions with solvent molecules, and other time-dependent properties. This would be particularly useful for understanding how the molecule behaves in a biological or solution-phase environment.

Conformational Analysis and Stability Studies

Conformational analysis is essential for understanding the three-dimensional structure of a molecule, which dictates its physical, chemical, and biological properties. For this compound, computational methods such as Density Functional Theory (DFT) are employed to identify stable conformers and the energy barriers between them.

The flexibility of this compound primarily arises from the rotation around two key single bonds: the bond connecting the phenyl ring to the propanoic acid side chain (C1-Cα) and the bond between the α- and β-carbons of the side chain (Cα-Cβ). A potential energy surface scan, performed by systematically rotating these dihedral angles, can reveal the most stable, low-energy conformations.

In a typical analysis, the most stable conformer would likely exhibit a staggered arrangement along the propanoic acid chain to minimize steric hindrance. The orientation of the dinitrophenyl ring relative to the side chain is governed by a balance between steric repulsion and potential intramolecular interactions, such as weak hydrogen bonds between the carboxylic acid group and one of the nitro groups. The nitro groups themselves introduce significant electronic effects but have limited rotational freedom due to their resonance with the aromatic ring.

Stability studies extend beyond conformational preferences to assess the chemical stability of the molecule under various conditions. Computational methods can predict thermodynamic parameters that indicate the molecule's propensity to degrade. For instance, the calculation of bond dissociation energies can highlight the weakest bonds in the molecule, while frontier molecular orbital analysis (HOMO-LUMO gap) provides insights into its kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. humanjournals.com

Table 1: Predicted Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| 1 (Global Minimum) | ~175° (anti-periplanar) | 0.00 | Minimal steric hindrance |

| 2 | ~65° (gauche) | +1.25 | Potential H-bond (carboxyl OH and ortho-nitro O) |

| 3 | ~-65° (gauche) | +1.40 | Steric repulsion between phenyl ring and carboxyl group |

Interaction with Biological Macromolecules

The biological activity of a compound is predicated on its ability to interact with macromolecules such as proteins and nucleic acids. Computational studies can simulate these interactions to elucidate binding modes and affinities. For this compound, studies on analogous compounds suggest that interactions with proteins like serum albumins are likely. nih.gov

These interactions are driven by a combination of forces:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming strong interactions with polar amino acid residues like Arginine, Lysine, or Aspartate in a protein's binding pocket.

π-π Stacking: The electron-deficient dinitrophenyl ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: The alkyl part of the propanoic acid chain can form favorable hydrophobic interactions with nonpolar residues.

Ionic Interactions: At physiological pH, the carboxylic acid group will be deprotonated, forming a carboxylate anion that can engage in strong ionic interactions (salt bridges) with positively charged residues like Lysine and Arginine. nih.gov

Molecular dynamics (MD) simulations can provide a dynamic view of these interactions, showing how the compound and the macromolecule adapt to each other over time and revealing the stability of the resulting complex.

Solvation Effects and Dynamics in Different Environments

The behavior of this compound is significantly influenced by its environment, particularly the solvent. Solvation affects conformational stability, reactivity, and the ability to interact with biological targets. Computational models, often using a Polarizable Continuum Model (PCM) or explicit solvent molecules in MD simulations, can explore these effects. orientjchem.org

In polar protic solvents like water or ethanol (B145695), the carboxylic acid group will be well-solvated through hydrogen bonds. This strong solvation can stabilize the charged (deprotonated) form of the acid and influence which conformer is most prevalent in solution.

In polar aprotic solvents such as DMSO, the solvent can accept hydrogen bonds from the carboxylic acid but cannot donate them. This can alter the pattern of solute-solvent interactions compared to water and may affect the compound's reactivity. nih.gov

Molecular dynamics simulations are particularly useful for studying the dynamics of the solvated molecule. By analyzing the trajectory of the molecule and surrounding solvent molecules, researchers can calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. This provides a detailed picture of the solvation shell and how it influences the compound's behavior. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting how a ligand like this compound might interact with a protein target. nih.gov

Ligand-Protein Interactions and Binding Affinity Predictions

Docking algorithms place the ligand into the binding site of a protein and score the different poses based on a scoring function, which estimates the binding affinity. The resulting poses reveal specific ligand-protein interactions. As an arylpropanoic acid derivative, a logical class of targets to explore would be the cyclooxygenase (COX) enzymes, which are inhibited by many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

A hypothetical docking of this compound into a COX-2 active site might show:

The carboxylate group forming a salt bridge with a key Arginine residue at the entrance of the active site.

The dinitrophenyl ring fitting into a hydrophobic pocket, with the nitro groups potentially forming hydrogen bonds with backbone amides or polar residues.

The propanoic acid linker adopting a conformation that optimizes these interactions.

The docking score provides a quantitative prediction of the binding affinity (often expressed as kcal/mol). More advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to refine these binding free energy predictions by incorporating solvation effects and molecular dynamics.

Identification of Potential Biological Targets

Beyond testing specific hypotheses, molecular docking can be used in a "reverse docking" or "virtual screening" approach to identify potential new biological targets. In this process, the this compound molecule is docked against a large library of protein structures. Proteins that consistently show high-ranking binding scores are identified as potential biological targets for further experimental validation.

This approach could reveal unexpected targets for this compound, potentially including kinases, proteases, or metabolic enzymes, based on the shape and chemical complementarity between the ligand and the proteins' binding sites.

Table 2: Illustrative Molecular Docking Results for this compound against Potential Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Val523 |

| Bovine Serum Albumin | 4F5S | -7.2 | Lys199, Arg218, Trp214 |

| Tyrosyl-tRNA Synthetase | 1JIJ | -6.9 | Asp78, Tyr169, Gly36 |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. For this compound, SAR can be explored by computationally modeling the effects of modifying its three key components: the dinitrophenyl ring, the propanoic acid chain, and the carboxylic acid group. nih.gov

Dinitrophenyl Ring Modifications: The position and number of nitro groups are critical. A Quantitative Structure-Activity Relationship (QSAR) model could predict how substituting these with other electron-withdrawing (e.g., -CN, -CF₃) or electron-donating (e.g., -OH, -OCH₃) groups would impact activity. The model might reveal that strong electron-withdrawing character is essential for binding to a particular target. nih.gov

Propanoic Acid Chain Modifications: The length and rigidity of the linker can be varied. SAR models could assess whether a shorter (acetic) or longer (butanoic) chain improves binding. Adding substituents to the α-carbon, as seen in many profen drugs, is another key modification whose impact on potency and selectivity could be modeled.

Carboxylic Acid Modifications: The acidic nature of the -COOH group is often crucial for the activity of arylpropanoic acids, as it frequently acts as a key anchoring point in receptor binding sites. nih.gov Replacing it with other acidic groups (like a tetrazole) or converting it to an ester or amide would likely have a dramatic and predictable impact on activity, which a QSAR model could quantify.

By building a mathematical model based on a set of these derivatives and their computationally predicted (or experimentally determined) activities, a QSAR model can be developed to guide the synthesis of new, more potent, or selective compounds.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ibuprofen |

| Naproxen |

| Ketoprofen |

| Fenoprofen |

| Oxaprozin |

Quantitative Structure-Activity Relationships (QSAR) for Biological Activity

The biological activity of nitroaromatic compounds is often linked to their electronic and hydrophobic properties. QSAR studies on NACs have consistently identified several key molecular descriptors that are crucial in predicting their activity, particularly their toxicity. These descriptors include:

Lipophilicity (logP): This parameter measures the hydrophobicity of a compound. An increase in hydrophobicity often correlates with increased toxicity for NACs, as it can enhance their ability to cross biological membranes and interact with macromolecules. nih.gov

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): ELUMO is an indicator of the electrophilicity of a molecule. For many nitroaromatic compounds, a lower ELUMO value suggests a greater ease of accepting electrons, which is a key step in the metabolic activation of these compounds to toxic intermediates. This has been shown to have a close relationship with the toxicity of dinitro compounds. nih.gov

Molecular Shape and Connectivity Indices: Descriptors such as the first-order valence molecular connectivity index (Xv) and the molecular shape index (Kα) are used to quantify the size, shape, and branching of a molecule. These can influence how the compound fits into the active sites of enzymes or receptors. nih.gov